N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methyl group at the 6-position, an acetamide linker, and a phenoxy group. The compound also features a pyridin-3-ylmethyl substituent on the acetamide nitrogen. Benzothiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and antiviral activities, with substituents on the benzothiazole ring and acetamide side chain critically influencing binding affinity and selectivity .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-16-9-10-19-20(12-16)28-22(24-19)25(14-17-6-5-11-23-13-17)21(26)15-27-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIHVVFODWJILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Methyl Group: The methyl group is introduced at the 6th position of the benzothiazole ring using methylating agents such as methyl iodide.
Attachment of Phenoxy Group: The phenoxy group is attached to the acetamide moiety through a nucleophilic substitution reaction.
Incorporation of Pyridin-3-ylmethyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy or pyridin-3-ylmethyl groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the acetamide bond and formation of corresponding acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction conditions such as reflux or microwave irradiation .
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Cancer Research: It has been evaluated for its cytotoxic activity against various cancer cell lines, including HepG2 and MDA-MB-231, indicating potential as an anticancer agent.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets, aiding in the design of more potent derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . For its anticancer activity, the compound targets VEGFR2, a receptor involved in angiogenesis, thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on variations in the benzothiazole substituents, acetamide side chains, and pyridine modifications. Below is a detailed comparison:
Benzothiazole Substitution Patterns
- N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide Derivatives (): These compounds replace the 6-methyl group with a trifluoromethyl (-CF₃) group. The electron-withdrawing -CF₃ substituent enhances metabolic stability and may increase binding to hydrophobic pockets in target proteins.
- N-[6-(Pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (2WJ, ) :
Here, the 6-methyl group is replaced with a pyridin-3-yl ring. This modification introduces an additional hydrogen-bonding site via the pyridine nitrogen, which could improve interactions with residues like HIS163 in enzyme active sites (as observed in SARS-CoV-2 main protease inhibitors) .
Acetamide Side Chain Modifications
- 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2, ) :
This analog lacks the benzothiazole core but retains the pyridinylmethyl-acetamide scaffold. It exhibits a binding affinity of <−22 kcal/mol to the SARS-CoV-2 main protease, mediated by interactions between the pyridine ring and HIS163, as well as H-bonds with ASN142 and GLN189 . The absence of the benzothiazole moiety in 5RH2 reduces steric bulk but may compromise target specificity. - N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide () :
Replacing benzothiazole with a simpler thiazole ring and substituting the acetamide with a dichlorophenyl group alters the compound’s electronic profile. The dichlorophenyl group enhances halogen bonding, while the thiazole ring participates in N—H⋯N hydrogen bonds, as seen in its crystal structure .
Pyridine Modifications
- N-(4-Methylpyridin-3-yl)propenamide Derivatives (5RH3, ) :
These compounds feature a propenamide linker instead of acetamide, with a pyridine ring substituted at the 4-position. The propenamide’s conjugated system may enhance rigidity and binding to catalytic residues, as evidenced by their superior binding affinities (−22 to −24 kcal/mol) in protease inhibition studies . - N-(Pyridin-3-ylmethyl)acetamide Derivatives () :
Pyridin-3-ylmethyl groups, as seen in the target compound and 2WJ, facilitate interactions with hydrophobic pockets and catalytic residues. For example, in 2WJ, the pyridine nitrogen forms a critical H-bond with ASN142, while the benzothiazole engages in π-π stacking .
Structural and Functional Data Table
Key Research Findings
- Substituent Effects on Binding: The 6-methyl group on benzothiazole in the target compound likely balances steric bulk and hydrophobicity, while pyridin-3-ylmethyl and phenoxy groups provide dual interaction sites (H-bonding and π-stacking) .
- Synthetic Accessibility: The target compound can be synthesized via EDC-mediated coupling of 6-methyl-2-aminobenzothiazole with 2-phenoxyacetic acid, followed by reductive amination with pyridin-3-ylmethylamine, a method analogous to and .
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-tubercular agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by a heterocyclic structure containing both sulfur and nitrogen atoms. Its chemical formula is , and it exhibits properties that make it suitable for various biological applications.
Target Interactions:
The primary mechanism of action involves the inhibition of key bacterial enzymes or proteins, leading to disrupted cellular processes such as:
- Cell Wall Synthesis: The compound interferes with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
- Protein Synthesis: It may inhibit ribosomal function, thus affecting protein production necessary for bacterial growth.
- DNA Replication: By targeting DNA gyrase or other related enzymes, it hampers the replication process in bacteria.
Biochemical Pathways:
The interaction with these targets leads to apoptosis in bacterial cells, making it an effective candidate for treating infections caused by resistant strains of Mycobacterium tuberculosis.
Antimicrobial Efficacy
Research indicates that this compound exhibits potent anti-tubercular activity. In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis ranging from 1.35 to 4.00 μM .
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the compound is nontoxic at effective concentrations, suggesting a favorable therapeutic index for further development .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anti-Tubercular Activity:
- Molecular Docking Studies:
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
